molecular formula C17H17F3N2O2 B1456825 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester CAS No. 1208081-13-3

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester

Cat. No.: B1456825
CAS No.: 1208081-13-3
M. Wt: 338.32 g/mol
InChI Key: ZHCKNTQVAYRVIF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-4-24-16(23)12-7-5-6-11(8-12)14-9-13(17(18,19)20)10-15(21-14)22(2)3/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCKNTQVAYRVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18F3N3O
  • Molecular Weight : 335.34 g/mol
  • CAS Number : 1311278-48-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an antagonist for specific receptors, influencing pathways related to inflammation and pain modulation. The compound's structure, featuring a pyridine ring with a dimethylamino group and trifluoromethyl substitution, suggests potential interactions with neurotransmitter pathways.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related pyridine derivatives have been reported as low as 15.625 μM against Staphylococcus aureus and Enterococcus faecalis .
  • The compound's mechanism is believed to involve the inhibition of protein synthesis and disruption of cell wall integrity, similar to established antibiotics .

Anti-inflammatory Properties

Research on related compounds has demonstrated anti-inflammatory effects, particularly through the inhibition of prostaglandin E2 (PGE2) synthesis. For example:

  • A derivative showed an IC50 of 123 nM for PGE2-induced TNFα reduction in human blood assays, indicating strong anti-inflammatory potential .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against biofilms formed by MRSA (Methicillin-resistant Staphylococcus aureus):

  • Results : The compound exhibited a biofilm inhibition concentration (MBIC) range from 62.216 to 124.432 μg/mL, showcasing its potential as a therapeutic agent against resistant strains .

Case Study 2: Anti-inflammatory Activity

In an experimental model of arthritis, a structurally similar compound demonstrated significant efficacy in reducing inflammation:

  • Results : The compound outperformed traditional NSAIDs like diclofenac in reducing inflammatory markers in vivo, suggesting a promising profile for treating inflammatory diseases .

Data Table: Comparative Biological Activity

Compound NameMIC (μg/mL)IC50 (nM)Target
This compound15.625123Gram-positive bacteria
Related Pyridine Derivative<10-PGE2 synthesis
Ciprofloxacin0.381-Gram-positive bacteria
Diclofenac--Inflammatory markers

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role in developing novel pharmaceuticals. Its structure, featuring a trifluoromethyl group and a dimethylamino moiety, contributes to its biological activity by enhancing lipophilicity and bioavailability.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridine compounds, including those similar to 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester, exhibit potent inhibition of key enzymes involved in cancer progression, such as PI3K and mTOR pathways. These pathways are crucial for cell growth and proliferation, making them targets for cancer therapy .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. The trifluoromethyl group is known to enhance the antibacterial efficacy of compounds by altering their interaction with bacterial membranes.

Data Table: Antimicrobial Efficacy

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table summarizes findings from various studies that highlight the compound's potential as an antimicrobial agent.

Neurological Studies

The dimethylamino group in the compound suggests potential applications in neurological research, particularly concerning neuroprotective effects and neurotransmitter modulation.

Case Study : A recent investigation into the effects of similar compounds on neurodegenerative diseases revealed that they can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester
  • CAS No.: 1311278-42-8
  • Molecular Formula: C₁₅H₁₁ClF₃NO₂
  • Molecular Weight : 329.71 g/mol
  • Key Differences: Chloro (-Cl) replaces dimethylamino (-N(CH₃)₂) at position 4. Impact: Reduced molecular weight (329.71 vs. 338.32) and altered electronic properties. Chloro’s electron-withdrawing nature may decrease solubility compared to dimethylamino’s basicity .
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid 4-chloro-phenyl ester
  • Molecular Formula : C₂₁H₁₆ClF₃N₂O₂
  • Molecular Weight : 420.82 g/mol
  • Key Differences: 4-Chloro-phenyl ester replaces ethyl ester.

Heterocyclic Core Modifications

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid ethyl ester
  • CAS No.: 367-21-2208
  • Key Differences: Pyrimidine ring replaces pyridine.
Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate
  • CAS No.: 609794-51-6
  • Key Differences: Thieno[2,3-b]pyridine core replaces pyridine. Impact: The fused thiophene ring introduces sulfur, which may alter metabolic stability or redox properties .

Ester Group Variations

p-[4,6-Bis(trichloromethyl)-S-triazin-2-yl]benzoic acid ethyl ester (TCMBA)
  • Key Differences: Triazine ring replaces pyridine.
Parabens (e.g., Methylparaben, Propylparaben)
  • Key Differences: p-Hydroxybenzoic acid esters with shorter alkyl chains (methyl, propyl). Impact: Longer ester chains (e.g., ethyl in the target compound) balance solubility and antimicrobial efficacy.

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester 1208081-13-3 C₁₇H₁₇F₃N₂O₂ 338.32 Pyridine, -N(CH₃)₂, -CF₃, ethyl ester
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester 1311278-42-8 C₁₅H₁₁ClF₃NO₂ 329.71 Pyridine, -Cl, -CF₃, ethyl ester
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid 4-chloro-phenyl ester - C₂₁H₁₆ClF₃N₂O₂ 420.82 Pyridine, -N(CH₃)₂, -CF₃, 4-chloro-phenyl ester
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid ethyl ester 367-21-2208 C₁₉H₁₈N₄O₂ 334.37 Pyrimidine, pyridine, ethyl ester
Methylparaben 99-76-3 C₈H₈O₃ 152.15 p-Hydroxybenzoic acid methyl ester

Research Findings and Implications

  • Electronic Effects: The dimethylamino group in the target compound enhances solubility and basicity compared to chloro-substituted analogs, which may improve bioavailability .
  • Ester Chain Length : Ethyl esters (target compound) offer a balance between hydrophobicity and metabolic stability, whereas longer chains (e.g., propyl in parabens) increase efficacy but may reduce solubility .
  • Heterocyclic Influence: Pyridine derivatives (target compound) are more metabolically stable than thienopyridines but less reactive than triazine-containing analogs .

Preparation Methods

Palladium-Catalyzed Suzuki Coupling

A key step in the synthesis is the Suzuki coupling between a halogenated pyridine derivative and a boronic acid-substituted benzoic acid ethyl ester or vice versa.

  • Reagents and Catalysts :
    • Palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) salts combined with phosphine ligands (triphenylphosphine, tri-tert-butylphosphine, or tricyclohexylphosphine).
    • Base such as sodium methoxide, potassium carbonate, cesium carbonate, or potassium tert-butoxide.
  • Solvents :
    • Dimethylformamide (DMF), dioxane, alcohols (methanol, ethanol, isopropanol), toluene, or esters like ethyl acetate.
    • Methanol is often preferred for its solubility and reaction efficiency.
  • Conditions :
    • Temperature range typically from 10°C to reflux temperature depending on solvent and catalyst system.
    • Reaction time varies but usually proceeds until completion as monitored by TLC or HPLC.

This step efficiently forms the carbon-carbon bond linking the pyridine ring to the benzoic acid ethyl ester moiety.

Halogenation and Functional Group Transformations

  • Halogenation :
    • Radical bromination or chlorination is applied to introduce halogen substituents on intermediate compounds to facilitate subsequent coupling.
    • Conditions involve radical initiators and controlled temperature (around 25°C) under atmospheric or slightly elevated pressure.
  • Bases and Solvents :
    • Strong bases such as sodium hydride or potassium tert-butoxide are used in inert solvents like DMF, N-methylpyrrolidone (NMP), or tetrahydrofuran (THF).
    • Weaker bases like potassium carbonate or sodium carbonate with catalytic 4-dimethylaminopyridine (DMAP) can be used for esterification steps.

Esterification

  • Conversion of the benzoic acid intermediate to its ethyl ester is achieved by reaction with ethanol or ethylating agents under acidic or basic catalysis.
  • Typical solvents include acetone, methyl ethyl ketone, or cyclohexanone.
  • Catalysts such as DMAP facilitate ester formation at moderate temperatures (0°C to 30°C).

Example Preparation Procedure (Based on Patent Data)

Step Reagents & Conditions Description Yield & Notes
1 Halogenated pyridine + boronic acid, Pd catalyst, K2CO3 base, methanol solvent, 10-50°C Suzuki coupling to form biaryl intermediate High yield, scalable for production
2 Radical bromination of intermediate, radical initiator, acetic acid solvent, 25°C Introduction of bromine for further functionalization Controlled halogenation
3 Reaction with ethyl alcohol, catalytic DMAP, potassium carbonate, acetone solvent, 0-30°C Esterification to ethyl ester 80-85% yield typical
4 Purification by crystallization or chromatography Isolation of pure ethyl ester compound High purity product

Summary of Reaction Conditions and Reagents

Reaction Step Catalyst/Base Solvent(s) Temperature Range Notes
Suzuki Coupling Pd(0) complex, K2CO3 or NaOMe Methanol, DMF, dioxane 10°C to reflux Methanol preferred
Halogenation Radical initiators Acetic acid, Acetic anhydride ~25°C Radical bromination/chlorination
Esterification DMAP, K2CO3 or Na2CO3 Acetone, MEK, cyclohexanone 0-30°C Catalytic DMAP improves yield
Base-mediated substitutions NaH, KOtBu DMF, NMP, THF 0-60°C Strong bases for deprotonation

Research Findings and Optimization

  • The use of palladium catalysts with bulky phosphine ligands enhances coupling efficiency and selectivity.
  • Methanol as solvent in Suzuki reactions improves solubility of reactants and facilitates catalyst turnover.
  • Radical halogenation must be carefully controlled to avoid over-substitution and side reactions.
  • Esterification under mild conditions with catalytic DMAP provides high yields and purity, minimizing side reactions.
  • Two-phase reaction systems (aqueous base and organic solvent) have been used to improve reaction kinetics and ease of product isolation.

Physicochemical Data of the Final Product

Property Value Notes
Molecular Formula C17H17F3N2O2 Confirmed by elemental analysis
Molecular Weight 338.32 g/mol Calculated
Density 1.235 ± 0.06 g/cm³ Predicted
Boiling Point 455.7 ± 45.0 °C Predicted
pKa 3.55 ± 0.10 Predicted

Q & A

What are the established synthetic routes for preparing 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester?

Methodological Answer:
The synthesis typically involves:

  • Esterification : Reacting the corresponding benzoic acid derivative with ethanol under acid catalysis (e.g., H₂SO₄ or HCl) to form the ethyl ester .
  • Pyridine Functionalization : Introducing the 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura using Pd catalysts) .
  • Purification : Recrystallization from ethanol/ethyl acetate mixtures or column chromatography to isolate the product .

How is this compound characterized to confirm its structural integrity?

Methodological Answer:

  • Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to verify substituent positions and ester linkage .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for structurally related pyridine esters .

What advanced techniques optimize reaction yields for intermediates like the trifluoromethylpyridine moiety?

Methodological Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., SPhos) to enhance coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) improve solubility of aromatic intermediates .
  • Temperature Control : Stepwise heating (e.g., 80–100°C) minimizes side reactions in trifluoromethyl group incorporation .

How to resolve contradictions in reported spectroscopic data for related benzoic acid esters?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Differentiate between overlapping signals caused by tautomerism or solvent effects .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-methyl-3-pyridinyl benzoates) to identify substituent-specific shifts .
  • Isotopic Labeling : Use deuterated solvents to confirm peak assignments in complex spectra .

What role does the trifluoromethyl group play in the compound’s reactivity in medicinal chemistry studies?

Methodological Answer:

  • Electron-Withdrawing Effects : Enhances metabolic stability and binding affinity in kinase inhibitors .
  • Synthetic Challenges : Fluorine-directed lithiation or nucleophilic substitution requires anhydrous conditions to avoid hydrolysis .
  • Biological Assays : Incorporate into fragment libraries for high-throughput screening (HTS) against targets like EGFR or VEGFR .

How to address low yields during esterification of sterically hindered benzoic acid derivatives?

Methodological Answer:

  • Microwave-Assisted Synthesis : Accelerate reaction kinetics under controlled temperature/pressure .
  • Protecting Groups : Temporarily block reactive sites (e.g., dimethylamino groups) using Boc or Fmoc strategies .
  • Acid Catalyst Alternatives : Replace H₂SO₄ with polymer-supported acids (e.g., Amberlyst-15) for easier purification .

What analytical methods quantify impurities in batches of this compound?

Methodological Answer:

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients to separate by-products (e.g., unreacted pyridine intermediates) .
  • LC-MS/MS : Detect trace impurities (e.g., de-esterified acids) at ppm levels .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytic pathways .

How can computational modeling aid in predicting the compound’s physicochemical properties?

Methodological Answer:

  • DFT Calculations : Predict logP, pKa, and solubility using software like Gaussian or Schrödinger .
  • Docking Simulations : Map binding interactions with biological targets (e.g., ATP-binding pockets) to guide SAR studies .
  • ADMET Profiling : Use QSAR models to estimate toxicity and bioavailability early in drug discovery pipelines .

What precautions are critical when handling the dimethylamino and trifluoromethyl groups?

Methodological Answer:

  • Moisture Sensitivity : Store under inert atmosphere (N₂/Ar) to prevent hydrolysis of the trifluoromethyl group .
  • Toxicity Mitigation : Use fume hoods for reactions involving dimethylamino intermediates to avoid inhalation exposure .
  • Waste Disposal : Neutralize acidic by-products (e.g., HNO₃ from nitration steps) before disposal .

How is the compound utilized in natural product synthesis or cascade reactions?

Methodological Answer:

  • Sigmatropic Rearrangements : Serve as a pyridine-based directing group in [3,3]-rearrangements to build polycyclic frameworks .
  • Photocatalysis : Participate in radical coupling reactions under blue-light irradiation for C–H functionalization .
  • Chiral Resolution : Use enzymatic ester hydrolysis (e.g., lipases) to obtain enantiopure intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester
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3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester

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